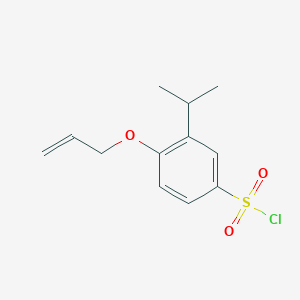
4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride is an organic compound that features an allyloxy group, an isopropyl group, and a benzenesulfonyl chloride moiety. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride typically involves the reaction of 4-hydroxy-3-isopropylbenzenesulfonyl chloride with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and crystallization can further improve the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The allyloxy group can undergo oxidation to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Formation of epoxides and other oxygenated derivatives.
Reduction Reactions: Formation of sulfonamides and sulfonic acids.
Scientific Research Applications
4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting their function. The allyloxy group can participate in radical or ionic reactions, leading to the formation of various reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
4-(Allyloxy)benzenesulfonyl chloride: Lacks the isopropyl group, which may affect its reactivity and applications.
3-Isopropylbenzenesulfonyl chloride: Lacks the allyloxy group, which may limit its use in certain synthetic applications.
4-(Methoxy)-3-isopropylbenzenesulfonyl chloride: Contains a methoxy group instead of an allyloxy group, which may alter its chemical properties and reactivity.
Uniqueness
4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride is unique due to the presence of both the allyloxy and isopropyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the exploration of new synthetic pathways.
Properties
Molecular Formula |
C12H15ClO3S |
|---|---|
Molecular Weight |
274.76 g/mol |
IUPAC Name |
3-propan-2-yl-4-prop-2-enoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C12H15ClO3S/c1-4-7-16-12-6-5-10(17(13,14)15)8-11(12)9(2)3/h4-6,8-9H,1,7H2,2-3H3 |
InChI Key |
XEFOHMHSUHHCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12822590.png)

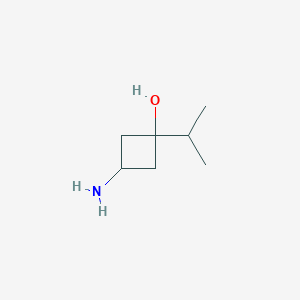
![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)
![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)
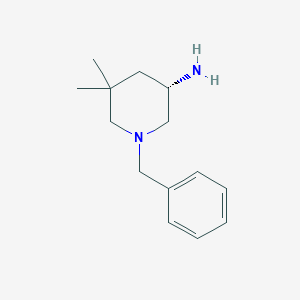
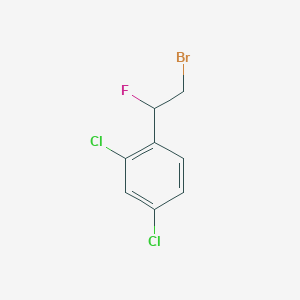
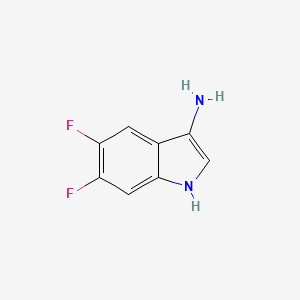
![[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate](/img/structure/B12822646.png)
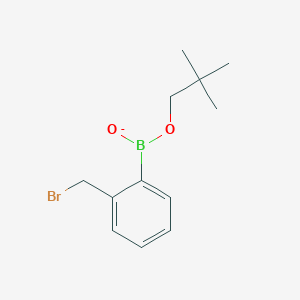
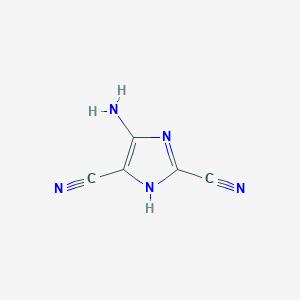
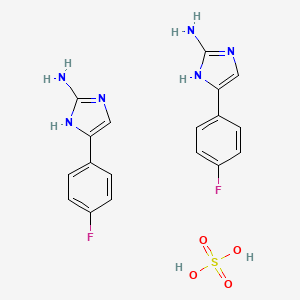
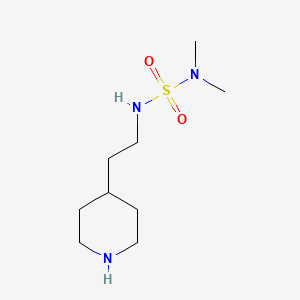
![rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12822674.png)
